2,4-HEXANEDIOL, 2-(p-BROMOPHENYL)-4-ETHYL-
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Overview
Description
2,4-Hexanediol, 2-(p-bromophenyl)-4-ethyl- is a chemical compound with a unique structure that includes a hexanediol backbone substituted with a p-bromophenyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-hexanediol, 2-(p-bromophenyl)-4-ethyl- typically involves the reaction of 2,4-hexanediol with p-bromophenyl and ethyl substituents under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,4-Hexanediol, 2-(p-bromophenyl)-4-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2,4-Hexanediol, 2-(p-bromophenyl)-4-ethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays and as a probe to study biological pathways.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 2,4-hexanediol, 2-(p-bromophenyl)-4-ethyl- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to specific physiological responses. The exact mechanism depends on the context in which the compound is used, such as in a biochemical assay or as a pharmaceutical agent.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Butanediol, 1-(p-bromophenyl)-2-methyl-3-trifluoromethyl-4,4,4-trifluoro-
- 1,3-Butanediol, 1-(p-chlorophenyl)-2-ethyl-3-(trifluoromethyl)-4,4,4-trifluoro-
- 1,3-Butanediol, 1-(p-fluorophenyl)-2-methyl-4,4,4-trifluoro-3-(trifluoromethyl)-
Uniqueness
2,4-Hexanediol, 2-(p-bromophenyl)-4-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
21133-89-1 |
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Molecular Formula |
C14H21BrO2 |
Molecular Weight |
301.22 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-ethylhexane-2,4-diol |
InChI |
InChI=1S/C14H21BrO2/c1-4-14(17,5-2)10-13(3,16)11-6-8-12(15)9-7-11/h6-9,16-17H,4-5,10H2,1-3H3 |
InChI Key |
LJESTSRMCGGACG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC(C)(C1=CC=C(C=C1)Br)O)O |
Origin of Product |
United States |
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